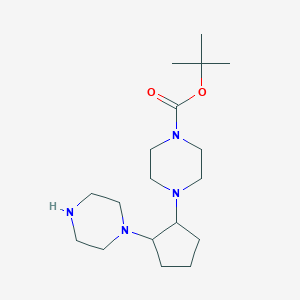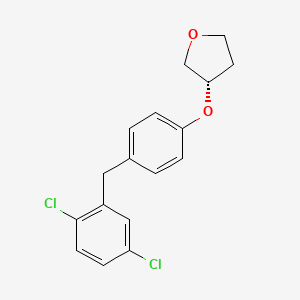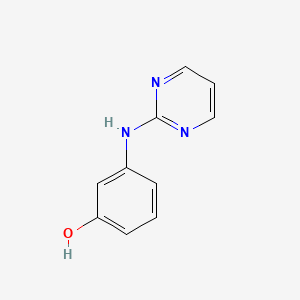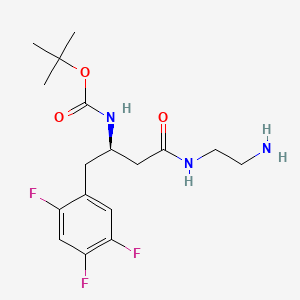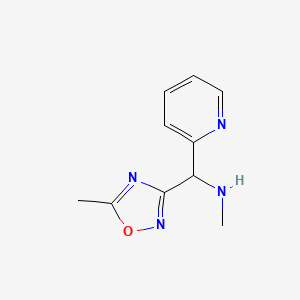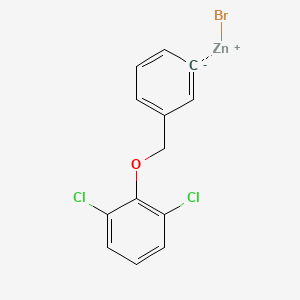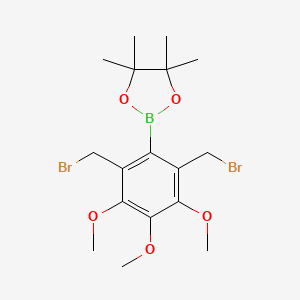![molecular formula C14H10ClN3OS B14884221 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a chlorinated methyl group and an isonicotinamide moiety. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methylbenzoic acid, under acidic conditions.
Chlorination: The methyl group on the benzothiazole ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Isonicotinamide: The chlorinated benzothiazole intermediate is then coupled with isonicotinamide in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the isonicotinamide moiety, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, especially at the positions ortho and para to the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Investigated for its antitumor properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspase pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylbenzo[d]thiazol-2-yl)isonicotinamide: Lacks the chlorine atom, resulting in different biological activity.
N-(5-chloro-2-methylbenzo[d]thiazol-2-yl)isonicotinamide: Chlorine atom positioned differently, affecting its reactivity and potency.
Uniqueness
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide is unique due to the specific positioning of the chlorine and methyl groups on the benzothiazole ring, which enhances its biological activity and specificity compared to other derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propriétés
Formule moléculaire |
C14H10ClN3OS |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H10ClN3OS/c1-8-10(15)2-3-11-12(8)17-14(20-11)18-13(19)9-4-6-16-7-5-9/h2-7H,1H3,(H,17,18,19) |
Clé InChI |
CXVITNZRRLCMMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


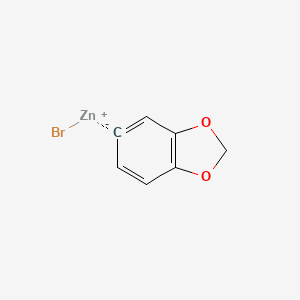
![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
![2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)
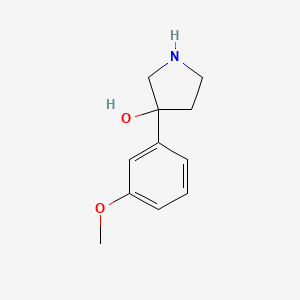
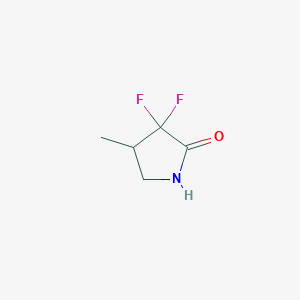
![1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)
